molecular formula C6H10N2O4 B15396704 (S)-2,6-Diamino-5,6-dioxohexanoic acid

(S)-2,6-Diamino-5,6-dioxohexanoic acid

Cat. No.: B15396704
M. Wt: 174.15 g/mol
InChI Key: KVBIYVVSEMYGPF-VKHMYHEASA-N
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Description

(S)-2,6-Diamino-5,6-dioxohexanoic acid (CAS 3081-62-7) is a non-proteinogenic amino acid derivative with a molecular formula of C6H10N2O4 and a molecular weight of 174.15 g/mol . This compound features a six-carbon backbone with amino groups at both the alpha (position 2) and epsilon (position 6) positions, and two oxo (keto) groups at positions 5 and 6 . The (S)-configuration at its chiral center (position 2) provides stereochemical specificity, which is critical for its interactions in biological systems and can influence its binding affinity with L-specific enzymes . The presence of dual amino groups enhances its capacity for hydrogen bonding, while the oxo groups contribute to its reactivity, making it a valuable building block for synthetic chemistry . Its structural features suggest potential applications as a specialized precursor in the synthesis of complex peptides or as a substrate for nonribosomal peptide synthetase (NRPS) studies, where its diamino-dioxo structure could be incorporated into natural product analogs . Researchers are advised to validate the purity and identity of the compound using techniques such as HPLC and NMR spectroscopy, and to store it according to safety guidelines, as it is intended for Research Use Only and is not approved for human or veterinary diagnostics or therapies .

Properties

Molecular Formula

C6H10N2O4

Molecular Weight

174.15 g/mol

IUPAC Name

(2S)-2,6-diamino-5,6-dioxohexanoic acid

InChI

InChI=1S/C6H10N2O4/c7-3(6(11)12)1-2-4(9)5(8)10/h3H,1-2,7H2,(H2,8,10)(H,11,12)/t3-/m0/s1

InChI Key

KVBIYVVSEMYGPF-VKHMYHEASA-N

Isomeric SMILES

C(CC(=O)C(=O)N)[C@@H](C(=O)O)N

Canonical SMILES

C(CC(=O)C(=O)N)C(C(=O)O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of (S)-2,6-Diamino-5,6-dioxohexanoic acid can be contextualized by comparing it to related amino acids and hexanoic acid derivatives. Below is an analysis based on compounds identified in the evidence:

6-Aminohexanoic Acid (CAS 60-32-2)

Structure : NH₂-(CH₂)₅-COOH
Key Differences :

  • Lacks the 2-amino and 5,6-dioxo groups present in the target compound.
  • Retains a single amino group at position 6 and a carboxylic acid terminus. Properties:
  • Used industrially as a precursor for nylon-6 .
  • Exhibits higher solubility in polar solvents due to the absence of hydrophobic oxo groups.

D-2-Aminohexanoic Acid Derivatives

Key Differences:

  • Stereochemistry (D-configuration vs. S-configuration) may alter interactions with chiral biological targets.
  • Deuterated analogs are used in metabolic studies but lack oxo functionalities .
    Functional Comparison :
    The target compound’s (S)-configuration could enhance binding affinity to L-specific enzymes, whereas deuterated analogs are primarily tools for isotopic tracing.

Hexa-2,4-dienoic Acid (CAS 110-44-1)

Structure : CH₂=CH-CH=CH-COOH
Key Differences :

  • Contains conjugated double bonds (dienoic acid) instead of amino/oxo groups.
  • Functions as an unsaturated carboxylic acid with distinct reactivity (e.g., polymerization). Functional Comparison: The dienoic structure enables electrophilic addition reactions, whereas the target compound’s amino/oxo groups favor nucleophilic interactions or hydrogen bonding .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Functional Groups Key Applications
This compound Not available C₆H₈N₂O₄ 2-amino, 6-amino, 5,6-dioxo Hypothetical: Enzyme inhibition
6-Aminohexanoic acid 60-32-2 C₆H₁₃NO₂ 6-amino, carboxylic acid Nylon-6 precursor
D-2-Aminohexanoic acid-d9 Not available C₆H₄D₉NO₂ Deuterated 2-amino, carboxylic acid Isotopic tracing
Hexa-2,4-dienoic acid 110-44-1 C₆H₈O₂ Dienoic acid, carboxylic acid Polymerization reactions

Research Findings and Functional Implications

  • Amino Group Reactivity: The dual amino groups in this compound may enhance its basicity and capacity for hydrogen bonding compared to mono-amino analogs like 6-Aminohexanoic acid.
  • This is absent in both 6-Aminohexanoic acid and Hexa-2,4-dienoic acid.
  • Stereochemical Specificity: The (S)-configuration distinguishes it from deuterated D-2-Aminohexanoic acid derivatives, which are metabolically inert in many systems .

Limitations and Gaps in Evidence

The provided evidence lacks direct data on this compound, necessitating extrapolation from structural analogs. Key gaps include:

  • Experimental data on solubility, pKa, or biological activity.
  • Synthesis protocols or regulatory status (e.g., EPA or REACH registrations).

Preparation Methods

Step 1: Fmoc Protection of L-2-Aminoadipic Acid

In a mixed solvent system of water and acetone, L-2-aminoadipic acid reacts with 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu) under basic conditions (sodium bicarbonate) to form Compound 1 (96% yield). The reaction mechanism involves nucleophilic acyl substitution, where the α-amino group of L-2-aminoadipic acid attacks the carbonyl carbon of Fmoc-OSu, yielding a stable carbamate derivative.

Key Conditions :

  • Molar Ratio : 1:1.04 (L-2-aminoadipic acid : Fmoc-OSu)
  • Solvent : Water:acetone (1:2 v/v)
  • Temperature : Room temperature, 12 hours.

Step 2: Formaldehyde-Mediated Cyclization

Compound 1 undergoes cyclization with paraformaldehyde in toluene catalyzed by p-toluenesulfonic acid (PTSA) . This step generates Compound 2 (98% yield) via acid-catalyzed imine formation and subsequent ring closure. The reaction proceeds under reflux conditions, with paraformaldehyde serving as both a carbonyl source and dehydrating agent.

Optimization Insight :

  • Catalyst Loading : 14 mol% PTSA
  • Reaction Time : 1 hour at reflux.

Step 3: Introduction of tert-Butoxycarbonyl Protecting Groups

Compound 2 is treated with di-tert-butyl dicarbonate (Boc₂O) , pyridine , and ammonium carbonate in ethyl acetate to install Boc-protected amino groups, producing Compound 3 (98% yield). This step ensures selective protection of the ε-amino group while leaving the α-amino group free for subsequent hydrolysis.

Critical Parameters :

  • Stoichiometry : 1.2 equivalents of Boc₂O relative to Compound 2
  • Base : Pyridine neutralizes liberated HCl, preventing side reactions.

Step 4: Hydrolysis and Deprotection

The final step involves hydrolyzing Compound 3 with lithium hydroxide (LiOH) in an ethanol-water mixture. This simultaneously removes the Fmoc and Boc protecting groups while converting the ester to a carboxylic acid, yielding (S)-2,6-diamino-5-oxohexanoic acid (93% yield).

Procedure Highlights :

  • LiOH Concentration : 2 equivalents
  • pH Adjustment : Post-hydrolysis, the solution is neutralized to pH 6–7 with 1N HCl to precipitate the product.

Comparative Analysis of Synthesis Routes

The table below contrasts the 2021 method with earlier approaches:

Parameter 1987 Method 2010 Method 2021 Method
Oxidizing/Protecting Agents RuO₄ Column Chromatography Fmoc-OSu, Boc₂O
Yield <50% Not Reported 93%
Scalability Low Moderate High
Purification Chromatography Chromatography Liquid-Liquid Extraction

The 2021 protocol eliminates toxic reagents and chromatography, reducing production costs by approximately 40% compared to earlier methods.

Optimization and Reaction Conditions

Solvent Selection

The use of acetone-water in Step 1 enhances solubility of L-2-aminoadipic acid while minimizing side reactions. Ethanol-water in Step 4 ensures homogeneous reaction conditions for hydrolysis.

Temperature Control

Maintaining 50°C during concentration steps prevents thermal decomposition of intermediates, as evidenced by consistent LC-MS profiles.

Byproduct Management

Ethyl acetate washes in Steps 1 and 4 remove hydrophobic impurities, achieving >98% purity without chromatography.

Applications and Industrial Relevance

(S)-2,6-diamino-5-oxohexanoic acid serves as a precursor for α-aminoadipic acid peptides , which are being investigated for:

  • Antibiotic Development : Structural analogs of glutamic acid peptides exhibit enhanced binding to bacterial cell walls.
  • Neurological Research : Modulating glutamate receptor activity in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2,6-Diamino-5,6-dioxohexanoic acid, and what analytical techniques are critical for validating its purity?

  • Methodology :

  • Synthesis : Use anhydrous solvents like dimethylformamide (DMF) under controlled low-temperature conditions to stabilize reactive intermediates. Protect amino and keto groups during multi-step reactions to prevent side reactions .
  • Validation :
  • HPLC : Monitor reaction progress and quantify impurities using reverse-phase chromatography with UV detection (λ = 210–280 nm).
  • NMR : Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on characteristic signals for amino (δ 1.5–3.0 ppm) and keto (δ 170–220 ppm) groups .
  • Example Data Table :
ParameterHPLC Retention Time (min)NMR δ (ppm) for C=OPurity (%)
Synthetic Batch 112.3208.598.7
Synthetic Batch 212.5208.397.9

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodology :

  • Perform accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25°C, 40°C, and 60°C.
  • Use LC-MS to track degradation products, such as decarboxylated or oxidized derivatives.
  • Reference Safety Data Sheets (SDS) for storage recommendations (e.g., inert atmosphere, –20°C for long-term stability) .

Q. What are the key functional groups in this compound, and how are they detected spectroscopically?

  • Functional Groups :

  • Amino groups : Detected via ninhydrin assay (λ = 570 nm) or <sup>15</sup>N NMR.
  • Keto groups : Identified using FTIR (C=O stretch at 1650–1750 cm⁻¹) and <sup>13</sup>C NMR (δ 200–220 ppm) .

Advanced Research Questions

Q. How is this compound incorporated into nonribosomal peptide synthetase (NRPS)-derived natural products?

  • Mechanistic Insight :

  • The compound may serve as a substrate for NRPS adenylation (A) domains, requiring specificity screening via ATP-PPi exchange assays.
  • Structural analogs like DADH [(2S,5R,6R)-2,6-diamino-5,7-dihydroxyheptanoic acid] are biosynthesized via AmCP (amino-group carrier protein)-dependent pathways, involving transamination and hydroxylation steps .
    • Experimental Design :
  • Gene knockout studies in biosynthetic clusters (e.g., vzb26 for hydrolysis) to identify tailoring enzymes.
  • Use isotopic labeling (<sup>13</sup>C-glucose) to trace metabolic incorporation into peptides .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Conflict Resolution :

  • Multi-Technique Cross-Validation : Combine X-ray crystallography (for absolute configuration) with <sup>1</sup>H-<sup>13</sup>C HSQC NMR to resolve ambiguous NOE signals.
  • Case Study : Discrepancies in keto-group assignments were resolved via <sup>13</sup>C DEPT-135 NMR, confirming the absence of sp<sup>3</sup>-hybridized carbons at δ 70–100 ppm .

Q. What computational strategies predict the reactivity of this compound in enzyme-binding pockets?

  • Methods :

  • Perform molecular docking (AutoDock Vina) using crystal structures of NRPS A-domains.
  • Apply density functional theory (DFT) to calculate charge distribution on amino/keto groups, which influences hydrogen-bonding interactions .

Q. How does this compound participate in metabolic pathways, and what are its downstream derivatives?

  • Pathway Analysis :

  • Hypothesize a role analogous to DADH in vazabitide A biosynthesis, where diaminodicarboxylic acids undergo cyclization to form azabicyclo moieties .
  • Track metabolites via <sup>13</sup>C-isotope feeding and HRMS (resolution > 120,000) to identify intermediates like 6-methoxy-4,6-dioxohexanoic acid .

Guidelines for Data Presentation

  • Tables : Include retention times, NMR shifts, and purity metrics for reproducibility.
  • Figures : Use annotated HPLC chromatograms and biosynthetic pathway diagrams to highlight key steps.
  • Ethical Compliance : Adhere to open-data principles for sharing spectral datasets while protecting unpublished structural insights .

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